Cas no 2548982-82-5 (N-cyclopropyl-5-(6-methylpyridin-2-yl)pyrimidin-2-amine)

N-Cyclopropyl-5-(6-methylpyridin-2-yl)pyrimidin-2-amine is a pyrimidine derivative featuring a cyclopropylamine substituent and a 6-methylpyridin-2-yl moiety. This compound is of interest in medicinal chemistry due to its potential as a kinase inhibitor scaffold, offering selective binding interactions with target proteins. The cyclopropyl group enhances metabolic stability, while the methylpyridine moiety contributes to improved solubility and bioavailability. Its well-defined structure allows for precise modifications, making it a versatile intermediate in drug discovery. The compound exhibits favorable physicochemical properties, including moderate lipophilicity and hydrogen-bonding capacity, which are advantageous for optimizing pharmacokinetic profiles. Suitable for research applications, it serves as a key building block in developing therapeutic agents.
N-cyclopropyl-5-(6-methylpyridin-2-yl)pyrimidin-2-amine structure
2548982-82-5 structure
Product Name:N-cyclopropyl-5-(6-methylpyridin-2-yl)pyrimidin-2-amine
CAS No:2548982-82-5
MF:C13H14N4
MW:226.27706193924
CID:5359419
Update Time:2025-06-14

N-cyclopropyl-5-(6-methylpyridin-2-yl)pyrimidin-2-amine Chemical and Physical Properties

Names and Identifiers

    • N-Cyclopropyl-5-(6-methyl-2-pyridinyl)-2-pyrimidinamine
    • N-cyclopropyl-5-(6-methylpyridin-2-yl)pyrimidin-2-amine
    • Inchi: 1S/C13H14N4/c1-9-3-2-4-12(16-9)10-7-14-13(15-8-10)17-11-5-6-11/h2-4,7-8,11H,5-6H2,1H3,(H,14,15,17)
    • InChI Key: AEUAEORPNVKZDZ-UHFFFAOYSA-N
    • SMILES: C1(NC2CC2)=NC=C(C2=NC(C)=CC=C2)C=N1

Experimental Properties

  • Density: 1.261±0.06 g/cm3(Temp: 20 °C; Press: 760 Torr)(Predicted)
  • Boiling Point: 416.3±47.0 °C(Predicted)
  • pka: 2.27±0.19(Predicted)

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Additional information on N-cyclopropyl-5-(6-methylpyridin-2-yl)pyrimidin-2-amine

Comprehensive Overview of N-cyclopropyl-5-(6-methylpyridin-2-yl)pyrimidin-2-amine (CAS No. 2548982-82-5)

The compound N-cyclopropyl-5-(6-methylpyridin-2-yl)pyrimidin-2-amine (CAS No. 2548982-82-5) is a structurally unique small molecule that has garnered significant attention in the fields of medicinal chemistry and drug discovery. Its molecular framework combines a pyrimidine core with a cyclopropyl amine substituent and a 6-methylpyridin-2-yl moiety, making it a promising candidate for various therapeutic applications. Researchers are particularly interested in its potential as a kinase inhibitor, given the growing demand for targeted therapies in oncology and inflammatory diseases.

In recent years, the search for novel small molecule inhibitors has intensified, driven by advancements in computational chemistry and high-throughput screening. N-cyclopropyl-5-(6-methylpyridin-2-yl)pyrimidin-2-amine stands out due to its optimized binding affinity and selectivity profile. The pyrimidine scaffold, a common feature in FDA-approved drugs, contributes to its pharmacokinetic stability, while the cyclopropyl group enhances metabolic resistance. These attributes align with current trends in drug development, where researchers prioritize compounds with improved oral bioavailability and reduced off-target effects.

The synthesis of N-cyclopropyl-5-(6-methylpyridin-2-yl)pyrimidin-2-amine involves multi-step organic reactions, including palladium-catalyzed cross-coupling and nucleophilic aromatic substitution. Its CAS No. 2548982-82-5 serves as a unique identifier in chemical databases, facilitating patent searches and regulatory compliance. As the pharmaceutical industry shifts toward personalized medicine, this compound’s modular structure allows for derivatization, addressing unmet medical needs in niche patient populations.

From an SEO perspective, queries such as "pyrimidine-based kinase inhibitors" and "cyclopropylamine derivatives in drug discovery" reflect growing user interest. Additionally, the compound’s potential applications in autoimmune disorders and precision oncology resonate with trending healthcare discussions. Its mechanism of action, likely involving ATP-competitive inhibition, positions it as a subject of ongoing preclinical studies, further boosting its relevance in scientific literature.

In summary, N-cyclopropyl-5-(6-methylpyridin-2-yl)pyrimidin-2-amine (CAS No. 2548982-82-5) exemplifies the convergence of rational drug design and cutting-edge synthetic chemistry. Its versatility and therapeutic potential make it a compelling case study for researchers exploring next-generation small molecule therapeutics. As the scientific community continues to unravel its biological targets, this compound may soon transition from bench to bedside, addressing critical gaps in modern pharmacotherapy.

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